rac Ambrisentan Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Ambrisentan Methyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists
Research has explored novel compounds based on the structure of Ambrisentan, indicating its foundational role in the development of endothelin receptor antagonists. These compounds, designed to treat cardiovascular, cerebrovascular, and renal diseases, have shown potent dual ET(A)/ET(B) receptor antagonism with efficacies superior to racemic Ambrisentan in some models (Bolli et al., 2004).
Ambrisentan in Neonatal Chronic Lung Disease (CLD)
Studies have investigated Ambrisentan for potential benefits in neonatal CLD, focusing on its effects on cardiopulmonary parameters and right ventricular hypertrophy (RVH) induced by pulmonary arterial hypertension (PAH). While Ambrisentan has shown efficacy in reducing lung injury, PAH, and RVH, it did not significantly affect inflammation or the development of alveolar and vascular tissues in neonatal rats (Wagenaar et al., 2013).
Ambrisentan's Role in Pulmonary Arterial Hypertension (PAH)
Clinical trials have demonstrated Ambrisentan's efficacy in improving exercise capacity in PAH patients, with significant improvements observed in several secondary endpoints, including time to clinical worsening and WHO functional class. These studies underscore Ambrisentan's therapeutic value in PAH treatment (Galiè et al., 2008).
Pharmacokinetic and Pharmacodynamic Studies
Research has also focused on Ambrisentan's pharmacokinetic and pharmacodynamic profiles, including its interaction with other drugs. One study highlighted the potential for Ambrisentan to be co-administered with warfarin without significant effects on pharmacokinetics and pharmacodynamics, suggesting ease of use in patients requiring both medications (Walker et al., 2009).
Solubility and Bioavailability Enhancement
Innovations in drug delivery have aimed at enhancing the solubility and bioavailability of Ambrisentan using various techniques. For instance, solid dispersion techniques using natural carriers have been explored to improve oral administration outcomes (Deshmane et al., 2018).
Mechanism of Action
Target of Action
The primary target of rac Ambrisentan Methyl Ester is the endothelin type A (ETA) receptor . The ETA receptor is a G-protein coupled receptor found in vascular smooth muscle cells. It plays a crucial role in vasoconstriction and cell proliferation .
Mode of Action
This compound is a selective antagonist of the ETA receptor . By selectively inhibiting the ETA receptor, it prevents the action of the endogenous peptide endothelin-1 (ET-1), which is a potent vasoconstrictor . This inhibition allows the muscles in blood vessels to relax, leading to a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway . By blocking the ETA receptor, it inhibits the vasoconstrictive and proliferative effects mediated by ET-1. This leads to vasodilation and a decrease in pulmonary vascular resistance .
Pharmacokinetics
Studies on ambrisentan, a similar compound, have shown that it is well absorbed orally and reaches maximum plasma concentrations around 15 hours post-dose
Result of Action
The primary result of the action of this compound is a reduction in pulmonary arterial hypertension (PAH). By blocking the ETA receptor, it reduces vasoconstriction and lowers blood pressure in the pulmonary arteries .
Properties
IUPAC Name |
methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOLWOXJIUGEGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442925 |
Source
|
Record name | AGN-PC-07RIXJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240470-84-1 |
Source
|
Record name | AGN-PC-07RIXJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.